molecular formula C18H23Cl3N2O B4961617 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride

1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride

Cat. No.: B4961617
M. Wt: 389.7 g/mol
InChI Key: HYOPVYYEWXWRCC-UHFFFAOYSA-N
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Description

1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance

Properties

IUPAC Name

1-[(3-chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O.2ClH/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16;;/h2-8,13H,9-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOPVYYEWXWRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (such as a phenol or aniline) . The reaction conditions often require an acidic or basic catalyst and can be carried out at room temperature or under reflux conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides, aryl halides, and nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring and formation of corresponding amines and phenols.

Scientific Research Applications

1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotonin, dopamine, and histamine receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride lies in its specific combination of functional groups and its potential for diverse biological activities.

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